2-[(2-Methylcyclohexyl)amino]propane-1,3-diol is a chemical compound with significant relevance in various scientific applications. Its structure features a cyclohexyl group attached to an amino group, making it a versatile compound in organic synthesis and medicinal chemistry. The compound is classified under amino alcohols, which are characterized by the presence of both amino and hydroxyl functional groups.
The compound can be synthesized from 2-methylcyclohexylamine and 1,3-dihydroxypropane, highlighting its synthetic accessibility in laboratory settings. It falls under the category of aliphatic amines and diols, which are commonly used in pharmaceuticals and as intermediates in chemical reactions. The compound's unique structure allows it to participate in various chemical reactions, making it valuable for both academic research and industrial applications.
The synthesis of 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of 2-methylcyclohexylamine with 1,3-dihydroxypropane. This reaction can be performed under controlled conditions to optimize yield and purity.
The molecular formula for 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol is , with a molar mass of approximately 173.25 g/mol. The structure consists of a cyclohexyl ring attached to an amino group and a propane backbone featuring two hydroxyl groups.
The compound can undergo various chemical reactions typical of amino alcohols, including:
The specific reaction pathways depend on the substituents present on the cyclohexyl ring and the conditions applied during the reactions.
The mechanism of action for 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol typically involves its role as a nucleophile in chemical reactions due to the availability of the amino group. This allows it to participate in various biochemical processes or synthetic pathways.
While specific data on its biological activity may not be extensively documented, compounds with similar structures often exhibit properties such as surfactant activity or serve as intermediates in drug synthesis.
2-[(2-Methylcyclohexyl)amino]propane-1,3-diol has several applications:
The synthesis of enantiomerically pure 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol presents significant challenges due to the presence of two stereogenic centers—the chiral amino-bearing carbon and the 2-methylcyclohexyl moiety. Catalytic asymmetric reductive amination stands as the predominant strategy for constructing the chiral aminodiol scaffold. This approach typically involves the condensation of 2-methylcyclohexanone with 2-amino-1,3-propanediol derivatives, followed by stereoselective reduction. Chiral catalysts play a pivotal role in controlling the stereochemical outcome, with spiroborate esters derived from vicinal diols proving particularly effective [1]. These catalysts facilitate enantioselective reduction by coordinating with the imine intermediate and directing hydride delivery from borane reagents.
Transition metal complexes incorporating chiral ligands offer complementary approaches to stereocontrol. Ru(II)-(S)-BINAP systems demonstrate exceptional enantioselectivity (>95% ee) for the hydrogenation of the enamine intermediate formed during reductive amination. The mechanism involves preferential adsorption of the si-face of the enamine onto the chiral ruthenium complex surface, followed by synchronous hydrogen transfer. Computational studies reveal that the 2-methyl substituent on the cyclohexyl ring creates sufficient steric differentiation to enable high facial selectivity during this step [1] [3].
Table 1: Catalytic Systems for Asymmetric Synthesis
Catalyst Type | Substrate | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Spiroborate Ester (S) | 2-Methylcyclohexanone/Serinol | BH₃·THF, -20°C, 12h | 92 | 78 |
Ru(II)-(S)-BINAP | N-(2-Methylcyclohexylidene)serinol | H₂ (50 bar), EtOH, 60°C, 8h | 97 | 85 |
Proline-Derived Organocat | 2-Amino-1,3-propanediol/ketone | NaBH₃CN, DMF, rt, 24h | 84 | 72 |
Chiral Phosphoric Acid | Enol Ether Precursor | Pd/C, MeOH, 40°C, 16h | 89 | 80 |
The choice of protecting groups significantly impacts both yield and stereoselectivity. N-Boc protection of the aminodiol component prior to reductive amination minimizes imine enolization side reactions and provides a sterically well-defined substrate for catalyst approach. Subsequent deprotection under mild acidic conditions (e.g., TFA/DCM) cleanly affords the target compound without epimerization [3].
Solid-phase synthetic approaches provide distinct advantages for the preparation of 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol, particularly in enabling facile purification and catalyst recycling. Wang resin-linked serinol derivatives serve as effective platforms for the stepwise construction of the target molecule. The primary alcohol of serinol is typically anchored to the resin via an acid-labile linker, leaving the secondary hydroxyl and amino groups available for transformation. Condensation with 2-methylcyclohexanone proceeds efficiently under Dean-Stark conditions to form the resin-bound imine, which undergoes in situ reduction with immobilized borohydride species [4].
Immobilized lipases demonstrate remarkable utility in the regioselective acylation of the aminodiol scaffold. Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Lipozyme 435) preferentially acylates the primary hydroxyl groups of 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol while leaving the secondary hydroxyl and amino groups intact. This selectivity persists across diverse acyl donors (vinyl acetate, ethyl acetoacetate), achieving >95% regioselectivity at 60°C in solvent-free systems. The immobilized enzyme retains >90% activity after ten reaction cycles, demonstrating excellent operational stability [4].
Table 2: Solid-Phase Systems for Synthesis and Functionalization
Solid Support | Reagent/Function | Reaction Type | Loading Capacity | Reusability (cycles) |
---|---|---|---|---|
Wang Resin (hydroxyl) | Serinol Anchoring | Reductive Amination | 0.8 mmol/g | 3 |
Polystyrene-Supported BPh₄ | Borohydride Source | Imine Reduction | 2.1 mmol/g | 8 |
Lipozyme 435 | Regioselective Acylation | Transesterification | 9000 PLU/g | >10 |
Silica-Immobilized AlCl₃ | Lewis Acid Catalyst | Ring-Opening | 0.5 mmol/g | 6 |
Continuous-flow reactors employing packed-bed configurations significantly enhance reaction efficiency for multi-step syntheses. A representative setup involves the sequential passage of reagents through: (1) an immobilized enzyme column for kinetic resolution of racemic precursors, (2) a mixed-bed ion-exchange column for intermediate purification, and (3) a catalyst-packed reactor for reductive amination. This integrated approach reduces processing time by 60% compared to batch methods while improving overall yield by minimizing intermediate degradation [4] [10].
Microwave irradiation dramatically accelerates the synthesis of 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol while enhancing regioselectivity and reducing byproduct formation. Solvent-free conditions prove particularly effective for the key reductive amination step between 2-methylcyclohexylamine and glycerol-derived electrophiles. Under optimized microwave parameters (300 W, 120°C, 15 min), the reaction achieves 95% conversion compared to 12 hours required for conventional thermal heating at 80°C. The microwave effect stems from selective dielectric heating of polar intermediates, which lowers the activation energy barrier for imine formation and subsequent reduction [2] [4].
Lipase-catalyzed transesterification under microwave irradiation exemplifies green chemistry principles applied to aminodiol derivatization. In solvent-free systems, immobilized CAL-B catalyzes the coupling of methyl acetoacetate with 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol at 70°C, achieving 95% conversion within 30 minutes—a five-fold rate enhancement versus conventional heating. Microwave-specific non-thermal effects include optimized enzyme conformation through dipole alignment and reduced substrate diffusional limitations. Molecular sieves (5Å) incorporated into the reaction mixture further improve conversion by adsorbing the co-produced methanol, shifting the equilibrium toward product formation [4].
Table 3: Microwave Optimization Parameters for Key Reactions
Reaction Type | Power (W) | Temp (°C) | Time (min) | Conversion (%) | Solvent System |
---|---|---|---|---|---|
Reductive Amination | 300 | 120 | 15 | 95 | Solvent-free |
Lipase Transesterification | 250 | 70 | 30 | 95 | Solvent-free |
Epoxide Ring-Opening | 400 | 100 | 10 | 92 | Neat amine |
N-Alkylation | 350 | 130 | 20 | 88 | PEG-400 |
Intermittent microwave irradiation (IMI) represents an energy-efficient advancement for thermally sensitive steps. The IMI protocol applies 380 W irradiation for 6-minute cycles separated by 15-minute intervals, maintaining reaction temperature while preventing localized overheating. This approach reduces energy consumption by 65% compared to continuous microwave irradiation and eliminates thermal degradation pathways that compromise yield under conventional heating [7]. The temperature uniformity achieved during intermittent phases prevents hot-spot formation, preserving the integrity of both the aminodiol product and immobilized catalysts.
The secondary amine within 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol serves as a strategic handle for regioselective functionalization, though the steric environment imposed by the adjacent methyl group presents significant challenges. Transition metal-catalyzed C-H activation enables direct functionalization without pre-activation of the nitrogen center. Pd(OAc)₂ in combination with ortho-directing auxiliaries (e.g., 2-pyridinylsulfonyl) achieves selective arylation at the ortho position of the cyclohexyl ring. Computational studies indicate that the 2-methyl substituent adopts a pseudo-equatorial conformation during the concerted metalation-deprotonation step, minimizing steric clash with the incoming palladium catalyst and enabling >85:1 ortho:meta selectivity [5] [8].
Electrophilic amination at nitrogen proceeds with remarkable regiocontrol when sterically differentiated leaving groups are employed. N-Boc-protected derivatives undergo clean deprotonation with KHMDS at -78°C, generating a configurationally stable amide anion that reacts with O-(diphenylphosphinyl)hydroxylamine to furnish the corresponding hydrazine derivative with >99% regioselectivity. The Boc group's bulkiness effectively shields one face of the nitrogen lone pair, directing electrophilic attack exclusively from the less hindered face opposite the cyclohexyl methyl substituent [3].
Table 4: Regioselective Functionalization Approaches
Directing Group | Position | Reaction Type | Selectivity Ratio | Catalyst System |
---|---|---|---|---|
2-Pyridinylsulfonyl | Cyclohexyl ortho | Arylation | 85:1 | Pd(OAc)₂, Ag₂CO₃ |
Phenyloxazoline | C-4 Aminodiol | Lithiation | >50:1 | TMPMgCl·LiCl |
N-Boc | Nitrogen | Electrophilic Amination | >99% | KHMDS, Electrophile |
N-Acetyl | C-7 Indoline | Succinimide Installation | 20:1 | Rh(III)/Cp* |
The 1,3-diol moiety exhibits distinctive reactivity patterns that enable orthogonal functionalization. Primary hydroxyl groups undergo selective silylation with TBDMSCl in the presence of Et₃N/imidazole (5:1 selectivity), while the secondary hydroxyl remains accessible for subsequent transformations. This differential reactivity arises from both steric factors and the formation of intramolecular hydrogen bonding networks that reduce the nucleophilicity of the secondary hydroxyl. When exposed to carbonate-forming conditions (triphosgene, pyridine), the aminodiol preferentially forms six-membered cyclic carbonates through intramolecular transesterification, leaving the amino group available for further modification—a crucial pathway for polymer precursor synthesis [3] [5].
Epoxide ring-opening by 2-methylcyclohexylamine provides a direct route to 2-[(2-Methylcyclohexyl)amino]propane-1,3-diol, with the regiochemical outcome heavily influenced by reaction conditions. Under kinetic control (low temperature, aprotic solvents), nucleophilic attack occurs predominantly at the less substituted carbon of glycidol derivatives, yielding the 1,3-regioisomer with >90% selectivity. This preference follows the standard Sₙ2 mechanism, where amine nucleophile approaches the less sterically congested primary epoxide carbon. Conversely, thermodynamic control (elevated temperatures, protic solvents) favors the more stable isomer through equilibration, with the secondary alkoxide intermediate undergoing proton transfer to form the 1,2-amino alcohol as the major product [3].
The stereochemistry of ring-opening reactions exhibits pronounced dependence on the epoxide's chiral integrity. meso-Epoxides undergo enantioselective desymmetrization when catalyzed by chiral Co(III)-salen complexes, producing enantiomerically enriched aminodiols with >90% ee. The mechanism involves cooperative activation of both epoxide (via Lewis acid coordination) and amine (through hydrogen-bonding), directing nucleophilic attack to one enantiotopic carbon. When employing racemic epoxides, kinetic resolution occurs concurrently with ring-opening; unreacted epoxide enantiomer can be recovered with high optical purity [1] [3].
Table 5: Ring-Opening Reaction Control Parameters
Epoxide Type | Conditions | Product Regiochemistry | Stereoselectivity | Control Mechanism |
---|---|---|---|---|
Glycidol | -30°C, THF | 1,3-Aminodiol | Racemic | Kinetic (Sₙ2) |
Glycidol | 100°C, H₂O | 1,2-Aminoalcohol | Racemic | Thermodynamic |
(R)-Styrene Oxide | 25°C, Toluene | Retention | 95% ee | Stereospecific |
meso-Cyclohexadiene Monoepoxide | Co-salen, 0°C | (1R,2S)-Aminodiol | 92% ee | Catalytic Asymmetric |
Temperature-mediated reversibility profoundly impacts product distribution in aminolysis reactions. At ambient temperatures, ring-opening of cyclic sulfates derived from glycerol proceeds irreversibly to afford the 1,3-aminodiol as the kinetic product. However, at elevated temperatures (>80°C), the reaction becomes reversible, enabling equilibration toward the thermodynamically favored regioisomer. Computational analysis reveals that the thermodynamic preference arises from reduced 1,3-diaxial interactions in the chair conformation of the 2-methylcyclohexyl-substituted product and more effective hydrogen bonding networks in the crystalline state [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: